Denatonium stearate

Description

Contextual Overview of Denatonium (B1200031) Cationic Species in Deterrent Applications

The denatonium cation is a quaternary ammonium (B1175870) cation renowned for being the most bitter chemical compound currently known. chemicalbook.com Its primary function is as a deterrent or aversive agent, added to a wide array of products to prevent accidental ingestion by humans, particularly children, and animals. wikipedia.orgdeyerchem.com Dilutions as low as 10 parts per million are unbearably bitter to most people. wikipedia.org

Denatonium is typically used in the form of salts, with the most common being denatonium benzoate (B1203000) and denatonium saccharide. fengchengroup.comexsyncorp.com These salts are colorless, odorless solids that are incorporated into products without altering their appearance or smell. wikipedia.orgdeyerchem.com The applications are extensive and diverse, including:

Denaturant for alcohols : It is considered the best denaturant for industrial alcohols, rendering them unpalatable. fengchengroup.comdeyerchem.com

Automotive and Household Products : It is added to antifreeze, windshield washer fluid, liquid laundry detergents, toilet cleaners, and pesticides to prevent accidental poisoning. deyerchem.comfengchengroup.combosschemical.com

Animal and Pest Repellents : It is used to deter animals from chewing on objects like electrical cables or trees and to prevent behaviors like cannibalism in pigs. fengchengroup.com

Consumer Goods : In a notable application, it has been used to coat Nintendo Switch game cartridges to discourage children from putting them in their mouths. cpsc.gov

The denatonium cation's structure is similar to the local anesthetic lidocaine (B1675312), with the addition of a benzyl (B1604629) group to the amino nitrogen, which confers its intense bitterness. chemicalbook.comwikipedia.org It is recognized by at least eight distinct bitter taste receptors in humans. wikipedia.org While effective as a taste deterrent, its utility in preventing determined abuse of substances or certain types of accidental ingestions has been debated. cpsc.gov

Fundamental Role of Stearic Acid Derivatives in Advanced Material Systems and Formulations

Stearic acid is a saturated long-chain fatty acid with 18 carbon atoms. nof.co.jp It is a waxy solid and a ubiquitous component in both industrial and natural systems. Its derivatives, particularly its salts (stearates) and esters, play a fundamental role in material science and product formulation due to their versatile chemical properties. atamanchemicals.comresearchgate.net

The structure of stearic acid features a non-polar hydrocarbon tail and a polar carboxyl head group, making it an effective surfactant and emulsifier. researchgate.net This amphiphilic nature allows it to stabilize mixtures of oil and water. newdirectionsaromatics.com Key roles of stearic acid and its derivatives include:

Lubricants and Release Agents : In the manufacturing of plastics, rubber, and tablets, stearic acid and metal stearates (like zinc stearate) act as lubricants, improving workability and preventing materials from sticking to molds. atamanchemicals.comresearchgate.net

Thickeners and Emulsifiers : In cosmetics, creams, soaps, and lotions, they function as thickening agents to create a desired texture and as stabilizers to prevent product separation. atamanchemicals.comnewdirectionsaromatics.com They can contribute a pearlescent finish and a cooling sensation to products. newdirectionsaromatics.com

Dispersing Agents : They assist in the even distribution of fillers and pigments in paints, coatings, and rubber compounds. atamanchemicals.comresearchgate.net

Advanced Applications : Stearic acid derivatives are explored for sophisticated uses such as creating matrices for the controlled release of drugs and as hydrophobic carriers in drug delivery systems. atamanchemicals.com Research has also focused on their use in creating anti-gnawing biopolymer composites. sigmaaldrich.comsigmaaldrich.com

The physical and chemical properties of stearic acid derivatives, such as their hydrophobicity and ability to form layered structures on surfaces, make them invaluable in modifying the functional and structural properties of a vast range of products. researchgate.net

Rationale for Comprehensive Research on Denatonium Stearate (B1226849) Analogues and Related Chemical Systems

The rationale for investigating denatonium stearate and related chemical systems stems from the potential to create a multifunctional additive that combines the extreme bitterness of the denatonium cation with the formulation benefits of the stearate anion. While this compound itself is not as commonly documented as the benzoate or saccharide salts, the principles guiding interest in its analogues are clear.

The primary motivation is the creation of aversive agents with enhanced properties for specific applications. For instance, combining denatonium with a hydrophobic anion like stearate could improve its incorporation into non-aqueous or lipid-based systems, such as plastics, coatings, and certain ointments. The stearate component can act as a lubricant or processing aid during manufacturing while simultaneously anchoring the denatonium bitterant within the product matrix.

Research into systems combining denatonium benzoate with zinc stearate to create anti-gnawing biopolymer composites highlights this very principle. sigmaaldrich.comsigmaaldrich.com In this context, the stearate helps in the material processing while the denatonium provides the deterrent effect. Similarly, the development of microencapsulated bitter ingredients using an ethylcellulose–stearate coating demonstrates the utility of stearates in controlling the release and delivery of bitter compounds. researchgate.netscience.gov

Therefore, comprehensive research on this compound analogues is driven by the need for:

Improved compatibility in hydrophobic formulations like polymers and oils.

Multifunctional additives that provide both aversive properties and desirable formulation characteristics (e.g., lubrication, stabilization).

Controlled-release systems where the stearate matrix can modulate the exposure of the bitter cation.

Durable and long-lasting deterrence in materials where the hydrophobic nature of stearate would prevent the bitter agent from easily leaching out.

Data Tables

Table 1: Properties of Denatonium Cation and Common Anions | Property | Denatonium Cation | Benzoate Anion | Saccharide Anion | | :--- | :--- | :--- | :--- | | Chemical Formula | C₂₁H₂₉N₂O⁺ | C₇H₅O₂⁻ | C₇H₄NO₃S⁻ | | Nature | Quaternary Ammonium Cation | Carboxylate Anion | Anion of Saccharin | | Primary Function | Bitter Taste Receptor Agonist | Counter-ion | Counter-ion | | Associated Salt | Denatonium Benzoate (CAS: 3734-33-6) sigmaaldrich.com | Denatonium Saccharide (CAS: 90823-38-4) fengchengroup.com | | Melting Point of Salt | 163-170 °C (Benzoate) wikipedia.orgdeyerchem.com | 175-182 °C (Saccharide) deyerchem.com | | Solubility of Salt | Soluble in water, ethanol (B145695) (Benzoate) deyerchem.com | Poorly soluble in water, soluble in ethanol (Saccharide) deyerchem.com |

Table 2: Properties and Applications of Stearic Acid

| Property | Description |

|---|---|

| Chemical Formula | C₁₈H₃₆O₂ |

| CAS Number | 57-11-4 fengchengroup.com |

| Type | Saturated Fatty Acid |

| Appearance | White, waxy solid nof.co.jp |

| Key Functional Roles | Lubricant, Emulsifier, Thickener, Stabilizer, Dispersing Agent, Release Agent atamanchemicals.comresearchgate.net |

| Common Industrial Uses | Cosmetics, Soaps, Detergents, Plastics, Rubber, Pharmaceuticals, Candles atamanchemicals.comresearchgate.netnewdirectionsaromatics.com |

| Derivatives | Metal Stearates (e.g., Zinc Stearate), Stearyl Esters, Stearyl Alcohols |

Properties

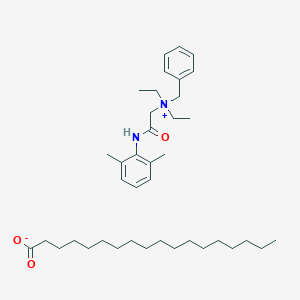

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMCLDYTBLXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Denatonium and Stearate Based Structures

Pathways for the Formation of Denatonium (B1200031) Cation Precursors

The denatonium cation is a quaternary ammonium (B1175870) compound recognized for its extreme bitterness. chemicalbook.comchemicalbook.com Its synthesis is rooted in the modification of common pharmaceutical compounds.

The primary and most established method for synthesizing the denatonium cation is through the quaternization of lidocaine (B1675312). wikipedia.orgatamankimya.com Lidocaine, a widely used local anesthetic, serves as the tertiary amine precursor. The reaction involves treating lidocaine with an alkylating agent, typically benzyl (B1604629) chloride, to form denatonium chloride. wikipedia.orgacs.org This is a classic N-alkylation reaction where the lone pair of electrons on the tertiary nitrogen of lidocaine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt. atamankimya.com

The reaction conditions for this quaternization have been explored under various settings. Traditional methods often involved solvent-free reactions at high temperatures (e.g., 110°C for 35 hours) or reactions in water at 70–90°C for over 20 hours. acs.org Optimization strategies include controlling the temperature to between 60–80°C to minimize the formation of byproducts. The choice of solvent can also influence reaction kinetics.

| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Traditional (Solvent-Free) | Lidocaine, Benzyl chloride | None | 110 °C | 35 h | 92% | acs.org |

| Traditional (Aqueous) | Lidocaine, Benzyl chloride | Water | 70-90 °C | 20-24 h | 70% | acs.org |

| Sustainable (Catalytic) | Lidocaine, Benzyl chloride, KI | Acetonitrile (B52724) | 80 °C | 2 h | ~90% | chemicalbook.comacs.org |

| Solvent-Free (Modified) | Lidocaine, Methyl 3-(bromomethyl)benzoate | None | Room Temp | 24 h | 80% | researchgate.net |

This table presents a summary of various reported synthetic conditions for producing denatonium cation precursors.

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for denatonium salt synthesis. acs.orgresearchgate.net One significant advancement involves conducting the quaternization of lidocaine with benzyl chloride in acetonitrile at 80°C. acs.org While this method requires 14 hours, the introduction of a catalytic amount of potassium iodide (KI) dramatically reduces the reaction time to just 2 hours while maintaining high yields of 85-95%. chemicalbook.comacs.org Acetonitrile is favored as a greener solvent choice due to its recyclability, which minimizes waste. acs.org

These sustainable protocols not only shorten reaction times and potentially lower energy consumption but also provide a more environmentally benign pathway to denatonium chloride, the key intermediate for other denatonium salts. acs.orgresearchgate.net

Synthetic Routes for Stearic Acid Derivatives

Stearic acid is a long-chain saturated fatty acid that can be converted into various derivatives, including esters and salts, which are of significant industrial importance. mdpi.com

The formation of alkyl stearate (B1226849) esters is a fundamental transformation in organic synthesis.

Classical Catalysis: The most conventional method is the Fischer esterification, which involves reacting stearic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comresearchgate.net These reactions are typically performed under reflux conditions and may use solvents like benzene (B151609) to drive the reaction to completion by removing the water byproduct. mdpi.com While effective, this approach often involves harsh conditions and problematic solvents. mdpi.com Alternative heterogeneous catalysts, including heteropolyacids like phosphotungstic acid (PTA), have been used to create alkyl stearates in solvent-free conditions with excellent yields (>95%). aip.org

Enzymatic Catalysis: A greener alternative to classical methods is the use of enzymes, particularly lipases, as catalysts. mdpi.com Lipases can effectively catalyze the esterification of stearic acid with various alcohols under milder conditions. mdpi.comresearchgate.net For example, Candida rugosa lipase (B570770) has been used to synthesize a range of alkyl stearates with high conversion rates. mdpi.com This biocatalytic approach avoids the use of corrosive acids and harsh solvents. mdpi.com Microwave-assisted enzymatic esterification has also been shown to significantly accelerate reaction times, for instance, reducing the time needed for polyethylene (B3416737) glycol stearate synthesis from 360 to 70 minutes. acs.org

| Method | Catalyst | Substrates | Conditions | Yield/Conversion | Reference |

| Classical (Fischer) | p-Toluenesulfonic acid | Stearic acid, Alcohol | Reflux in benzene | 58-75% | mdpi.com |

| Classical (Heterogeneous) | Phosphotungstic Acid (1 mol%) | Stearic acid, 1-Propanol | 110 °C, 4 h, Solvent-free | 98% | aip.org |

| Enzymatic | Candida rugosa lipase | Stearic acid, Alkyl alcohols | 40-60 °C, 1-5 days | >90% | mdpi.com |

| Enzymatic (Immobilized) | Immobilized Lipase | Glucose, Stearic acid | 40 °C, 48 h, 120 rpm | 87.2% | nih.gov |

This table compares classical and enzymatic approaches for the synthesis of stearate esters.

The formation of stearate salts, particularly those of alkaline earth metals like calcium and magnesium, is commonly achieved through two primary industrial methods.

Precipitation (Double Decomposition): This aqueous method involves a two-step process. First, stearic acid is saponified with an alkali hydroxide (B78521), such as sodium hydroxide, to form a water-soluble soap (sodium stearate). google.comscispace.com Subsequently, a solution of a soluble metal salt, like calcium chloride, is added to the soap solution. scispace.com This results in the precipitation of the water-insoluble calcium stearate, which is then collected by filtration, washed to remove byproducts like sodium chloride, and dried. scispace.comusda.gov The pH of the precipitation medium can be controlled to influence the hydration state of the resulting salt. google.com

Dry Fusion: A more direct and solvent-free method is the dry fusion process. usda.gov This technique involves reacting stearic acid directly with a metal oxide, such as calcium oxide, at elevated temperatures to produce the corresponding metal stearate. usda.govresearchgate.net This method is often preferred for large-scale production as it avoids the use of organic solvents and simplifies product work-up. usda.gov

Proposed Derivatization and Salt Formation Strategies for Denatonium Stearate

While the direct synthesis of this compound is not extensively documented, its formation can be proposed based on well-established principles for synthesizing other quaternary ammonium salts.

Anion Exchange: A highly plausible route is a metathesis or anion exchange reaction. This strategy would involve reacting a water- or alcohol-soluble denatonium salt, such as denatonium chloride, with a suitable stearate salt, like sodium stearate or potassium stearate.

Denatonium Chloride + Sodium Stearate → this compound + Sodium Chloride (s)

The reaction would likely be conducted in a solvent where this compound is soluble but the inorganic byproduct (NaCl or KCl) is not, thus driving the reaction forward through precipitation of the inorganic salt. acs.org Ethanol (B145695) could serve as a suitable solvent for such an exchange. acs.orgresearchgate.net

Acid-Base Neutralization: An alternative two-step approach involves the formation of a denatonium hydroxide intermediate. wikipedia.orgatamankimya.com Denatonium chloride can be reacted with a strong base, such as potassium hydroxide, to yield denatonium hydroxide and potassium chloride. chemicalbook.comacs.org After removing the precipitated KCl, the resulting denatonium hydroxide solution can be neutralized with stearic acid.

Denatonium Hydroxide + Stearic Acid → this compound + H₂O

This method has been successfully employed for the synthesis of denatonium benzoate (B1203000) and offers a clean reaction with water as the only byproduct of the final neutralization step. acs.org This strategy is also utilized in the synthesis of other denatonium salts like denatonium capsaicinate. google.comgoogle.com

Anion Exchange Reactions Involving Denatonium Halides and Stearate Salts

Anion exchange represents a common and effective method for the synthesis of various denatonium salts. wikipedia.org This process is predicated on the metathesis reaction between a denatonium halide and a salt containing the desired anion. The synthesis of this compound can be hypothetically achieved through this well-established pathway, which is analogous to the successful synthesis of other denatonium salts like denatonium benzoate and denatonium saccharinate. researchgate.net

The general procedure involves the quaternization of an anesthetic like lidocaine with benzyl chloride to produce denatonium chloride. wikipedia.orgresearchgate.net Following the formation of the denatonium halide, it is subjected to an anion exchange reaction. wikipedia.org In the case of this compound, denatonium chloride would be reacted with a suitable stearate salt, such as sodium stearate. The reaction proceeds due to the precipitation of the less soluble inorganic salt (sodium chloride in this case) from the reaction medium, which drives the equilibrium towards the formation of the desired this compound product.

A study on sustainable synthesis demonstrated the efficacy of anion exchange for producing denatonium benzoate and saccharinate from denatonium chloride. researchgate.net This same principle applies to the synthesis with stearate. The reaction involves dissolving denatonium chloride and sodium stearate in an appropriate solvent. The sodium and chloride ions combine to form sodium chloride, leaving the denatonium cation and stearate anion in solution as this compound.

Table 1: Anion Exchange Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|

Direct Synthesis Routes for Complex Quaternary Ammonium Stearate Structures

Direct synthesis provides a pathway to construct complex quaternary ammonium stearate structures by building the molecule from precursor components rather than exchanging anions on a pre-existing cation. This approach is particularly useful for creating molecules where the stearate moiety is integrated into the cation structure itself.

One prominent example is the synthesis of Di-(stearylamidoethyl) epoxypropyl ammonium chloride (DSEAC), a complex quaternary ammonium structure derived from stearic acid. The synthesis is a two-step process. ncsu.edu

Amidation: Stearic acid is reacted with diethylenetriamine. This reaction forms a stearamide intermediate, where the long carbon chain of the stearic acid provides a significant hydrophobic character. ncsu.edu

Quaternization: The secondary amine group within the stearamide intermediate then reacts with epichlorohydrin (B41342) to form the final quaternary ammonium structure. ncsu.edu

This method creates a complex cationic structure that incorporates the stearate group, differing significantly from the simple salt structure of this compound.

Another direct approach involves the esterification of fatty acids, such as stearic acid, with alkanolamines to produce an esteramine intermediate. This intermediate subsequently undergoes quaternization with an alkylating agent like dimethyl sulfate (B86663) to form a type of compound known as an "esterquat". researchgate.net For instance, triethanolamine (B1662121) can be esterified with stearic acid, and the resulting product is then quaternized to yield a complex quaternary ammonium salt. researchgate.net These multi-step direct synthesis routes allow for the creation of a diverse range of functionalized quaternary ammonium compounds with tailored properties derived from the incorporated stearate chain.

Table 2: Research Findings on Direct Synthesis of Stearate-Based Quaternary Ammonium Structures

| Precursor 1 | Precursor 2 | Intermediate/Final Product | Synthesis Description | Reference |

|---|---|---|---|---|

| Stearic Acid | Diethylenetriamine | Stearamide | Amidation reaction to form an intermediate for quaternization. | ncsu.edu |

| Stearamide | Epichlorohydrin | Di-(stearylamidoethyl) epoxypropyl ammonium chloride (DSEAC) | The secondary amine of the stearamide reacts to form the quaternary ammonium cation. | ncsu.edu |

| Stearic Acid | Triethanolamine | Triethanolamine stearate | Esterification reaction to produce an esteramine intermediate. | researchgate.net |

Advanced Analytical Characterization and Quantification Techniques Applied to Denatonium and Stearate Formulations

Spectroscopic Characterization of Molecular Structures

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. americanpharmaceuticalreview.com In denatonium (B1200031) stearate (B1226849), the resulting spectrum is a superposition of the characteristic vibrations of the denatonium cation and the stearate anion.

The denatonium cation features several key absorption bands. These include vibrations corresponding to the aromatic rings of the xylyl group, the amide C=O stretch, and various C-N and C-H bonds. The stearate anion is primarily characterized by the strong, symmetric and asymmetric stretching vibrations of its carboxylate group (COO⁻) and the prominent stretching and bending vibrations of the long methylene (B1212753) (-CH₂-) chain. faratarjome.ir Spectral analysis is a crucial tool that allows for the confirmation of the product's structure. researchgate.netresearchgate.net Attenuated Total Reflectance (ATR) is an FTIR sampling technique that is rapid, non-destructive, and requires minimal sample preparation. americanpharmaceuticalreview.com

Interactive Table: Characteristic FTIR Absorption Bands for Denatonium Stearate

| Wavenumber (cm⁻¹) | Functional Group | Ion Component | Description |

| 3100-3000 | C-H Stretch (Aromatic) | Denatonium | Aromatic C-H bonds in the xylyl substituent. |

| 2950-2850 | C-H Stretch (Aliphatic) | Stearate | Asymmetric and symmetric CH₂ and CH₃ stretching. |

| 1700-1650 | C=O Stretch (Amide) | Denatonium | Carbonyl group of the amide linkage. |

| 1600-1550 | C=O Stretch (Carboxylate) | Stearate | Asymmetric stretching of the carboxylate group. |

| 1470-1450 | C-H Bend (Aliphatic) | Stearate | Methylene scissoring vibration. |

| 1420-1380 | C=O Stretch (Carboxylate) | Stearate | Symmetric stretching of the carboxylate group. |

| 1300-1200 | C-N Stretch | Denatonium | Stretching vibrations of the C-N bonds. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. researchgate.netrsc.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.govcore.ac.uk

For this compound, ¹H NMR spectroscopy can distinguish between the various protons in the molecule. The aromatic protons on the denatonium cation's xylyl group would appear in the downfield region (typically 7.0-8.0 ppm), while the numerous protons of the stearate's long alkyl chain would produce signals in the upfield region (0.8-2.5 ppm). Specific signals for the benzylic and methylene protons adjacent to the nitrogen atoms and the amide group in the denatonium cation would also be clearly resolved.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This allows for the unambiguous identification of the quaternary carbons, the amide carbonyl carbon, and the carboxylate carbon, in addition to the various aromatic and aliphatic carbons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the precise structure of both the denatonium cation and its association with the stearate anion. core.ac.uk

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Chemical Shift (ppm) | Proton Environment | Ion Component |

| ~0.88 | -CH₃ (Terminal methyl) | Stearate |

| ~1.25 | -(CH₂)n- (Bulk methylene chain) | Stearate |

| ~2.20 | -CH₂-COO⁻ (Methylene alpha to carboxylate) | Stearate |

| ~2.30 | Ar-CH₃ (Methyl groups on xylyl ring) | Denatonium |

| ~4.50 | -CH₂-CO- (Methylene adjacent to amide C=O) | Denatonium |

| ~4.80 | Ar-CH₂-N⁺ (Benzylic methylene) | Denatonium |

| ~7.20-7.50 | Aromatic Protons | Denatonium |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the individual components of a formulation, which is crucial for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. mdpi.com When coupled with a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), the system offers powerful analytical capabilities. scioninstruments.com The PDA detector acquires the full UV-Visible spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. demokritos.grsci-hub.box

For the analysis of this compound formulations, a reversed-phase HPLC method is typically employed. In this setup, the denatonium cation can be readily separated and quantified. Due to its aromatic rings, the denatonium cation possesses a strong UV chromophore, making it highly suitable for detection by a PDA detector with high sensitivity and specificity. The stearate anion, however, lacks a significant UV chromophore and is not directly detectable by PDA. Its analysis would require alternative detection methods such as evaporative light scattering (ELSD) or mass spectrometry (MS), or indirect methods. The primary utility of HPLC-PDA in this context is the precise quantification of the active denatonium cation. researchgate.net

Interactive Table: Example HPLC-PDA Method Parameters for Denatonium Analysis

| Parameter | Value / Description |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (B52724) |

| Gradient | 30% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Photodiode Array (PDA) |

| Wavelength | Monitoring at 210 nm; Spectral acquisition from 200-400 nm |

| Injection Vol. | 10 µL |

| Temperature | 30 °C |

Environmental Trace Analysis Methodologies

Monitoring the presence of synthetic compounds like denatonium in the environment requires highly sensitive methods capable of detecting trace concentrations in complex matrices like water.

The denatonium cation has been identified as a persistent and mobile waterborne contaminant. nih.gov To monitor its presence in aquatic systems, a passive sampling method based on Diffusive Gradients in Thin Films (DGT) has been developed. nih.govresearchgate.net The DGT technique is an in-situ method that measures the concentration of labile chemical species in water based on Fick's first law of diffusion. csic.es

For the selective capture of the denatonium cation, a binding agent made of Mixed-Mode Cation Exchange (MCX) resin is incorporated into the DGT device. nih.gov The MCX material exhibits rapid adsorption and a high binding capacity for denatonium. researchgate.net The DGT device works by allowing the denatonium cation to diffuse through a hydrogel layer of a known thickness before being trapped by the MCX binding layer. The accumulated mass over a known deployment time allows for the calculation of the time-weighted average concentration in the water.

This DGT-MCX method has been shown to be robust and reliable, with its performance being unaffected by variations in pH (from 6 to 8), ionic strength, or the presence of dissolved organic matter. nih.govresearchgate.net Field studies have successfully used this technique to measure denatonium concentrations in wastewater treatment plants, identifying it as a potential indicator of domestic wastewater. nih.gov

Table: Summary of DGT-MCX Performance for Denatonium Analysis

| Parameter | Finding / Observation | Reference |

| Binding Agent | Mixed-Mode Cation Exchange (MCX) resin shows high capacity and rapid adsorption for denatonium. | nih.govresearchgate.net |

| Accumulation | Linear accumulation of denatonium over time, consistent with DGT theory. | nih.govresearchgate.net |

| pH Effect | Performance is not significantly affected within a pH range of 6-8. | nih.gov |

| Ionic Strength | Reliable performance across varying ionic strengths (0.01-0.5 M). | nih.gov |

| Application | Proven effective for in-situ monitoring in complex matrices like wastewater. | nih.gov |

Chemo-Sensory Evaluation Systems for Bitterant Perception

The objective measurement of bitterness is a significant challenge in the food and pharmaceutical industries. Human taste panels, the traditional method for sensory evaluation, are often subjective, time-consuming, and can be problematic due to the potential toxicity of the substances being tested. researchgate.net To overcome these limitations, chemo-sensory evaluation systems, particularly electronic tongues, have been developed as an objective and reliable alternative for taste assessment. researchgate.net

Electronic tongues are analytical instruments equipped with an array of non-specific, low-selective chemical sensors with cross-sensitivity to different taste substances in a solution. mdpi.com These sensors mimic the function of human taste buds, generating electrical signals in response to chemical interactions with taste compounds. researchgate.net The combined response of the sensor array creates a unique "fingerprint" for a given sample, which is then analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to quantify and differentiate tastes. mdpi.commdpi.com

Implementation of Electronic Tongue Systems in Taste Assessment

The implementation of electronic tongue systems for assessing the bitterness of compounds like denatonium involves several key steps, from the selection of appropriate sensor technology to the statistical analysis of the generated data.

Sensor Technology:

Electronic tongues can be based on various electrochemical principles, including potentiometry, voltammetry, and impedance spectroscopy. nih.gov Potentiometric electronic tongues are the most common and utilize lipid/polymer membranes as the sensing element. nih.gov These membranes are designed to interact with taste substances through electrostatic and hydrophobic interactions, resulting in a change in the membrane's electric potential. nih.gov

For instance, the Insent TS-5000Z electronic tongue employs a variety of lipid/polymer membrane sensors, each with different response characteristics to the five basic tastes (sour, salty, bitter, sweet, umami) and astringency. nih.govtms-lab.com The bitterness sensor, for example, has a membrane with a lower amount of charged lipid, making it more hydrophobic and thus more readily adsorbing bitter compounds. nih.gov The Astree electronic tongue is another widely used system that employs a set of seven proprietary organic membrane sensors. mdpi.com

Research Findings:

Studies on denatonium benzoate (B1203000) have demonstrated the capability of electronic tongues to quantify its bitterness. In one study, a biosensor employing odorant-binding proteins (OBPs) showed a linear response to denatonium concentrations ranging from 10⁻⁹ to 10⁻⁶ mg/mL, indicating a high sensitivity for detecting this bitter compound. nih.gov

The data generated by electronic tongues often show a strong correlation with human sensory panel results. For example, a study on various bitter pharmaceutical compounds found a high correlation between the electronic tongue's bitterness prediction and human taste scores. acs.org

The table below presents hypothetical data based on typical electronic tongue outputs for different concentrations of a bitter compound like denatonium benzoate, illustrating the relationship between concentration and sensor response.

| Sample Concentration (M) | Sensor 1 (mV) | Sensor 2 (mV) | Sensor 3 (mV) | Sensor 4 (mV) | Calculated Bitterness Index |

| 1.0 x 10⁻⁶ | 5.2 | 3.1 | 8.5 | 2.3 | 15.8 |

| 1.0 x 10⁻⁵ | 15.8 | 9.5 | 25.1 | 7.0 | 47.9 |

| 1.0 x 10⁻⁴ | 48.2 | 29.0 | 76.5 | 21.3 | 145.0 |

| 1.0 x 10⁻³ | 125.6 | 75.4 | 199.2 | 55.6 | 378.8 |

Data Analysis and Interpretation:

Principal Component Analysis (PCA) is a common statistical tool used to analyze the multi-dimensional data from the electronic tongue's sensor array. PCA reduces the complexity of the data into a few principal components, allowing for the visualization of taste differences between samples. researchgate.netresearchgate.net A PCA plot can effectively discriminate between samples with varying levels of bitterness.

The following table summarizes the contribution of different sensors to the principal components in a hypothetical analysis of denatonium benzoate solutions, which is a critical step in interpreting the results.

| Sensor | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading |

| Anion-selective sensor | 0.25 | 0.65 |

| Cation-selective sensor | 0.85 | -0.10 |

| Hydrophobic sensor 1 | 0.92 | 0.15 |

| Hydrophobic sensor 2 | 0.88 | 0.20 |

In this hypothetical example, PC1 is heavily influenced by the hydrophobic sensors, suggesting it represents the bitterness intensity, as bitter compounds like denatonium are often hydrophobic. PC2 is more influenced by the anion-selective sensor, which could relate to the counter-ion of the denatonium salt (e.g., benzoate).

Mechanistic Studies of Denatonium and Stearate Interactions Within Diverse Systems

Molecular Recognition and Transduction Mechanisms of Bitter Taste Receptors

The perception of bitterness is a crucial defense mechanism, and denatonium (B1200031) is a key compound for studying this process due to its exceptionally bitter taste. This subsection explores the molecular pathways through which denatonium is recognized by taste receptors and the subsequent signaling events that lead to the sensation of bitterness.

Ligand Binding and Receptor Activation Pathways

Denatonium is recognized by a specific subset of the 25 known human bitter taste receptors, which belong to the G protein-coupled receptor (GPCR) superfamily and are designated as TAS2Rs. wikipedia.org Research has identified that denatonium activates several of these receptors, including TAS2R4, TAS2R10, and TAS2R46. wikipedia.orgphysiology.orgpnas.org The activation of these receptors is the initial step in the bitter taste transduction cascade.

The binding of denatonium to its cognate TAS2Rs occurs within a binding pocket located in the transmembrane (TM) domains of the receptor. jneurosci.orgresearchgate.net Specifically, for TAS2R10, the binding site is situated among transmembrane helices III to VII. jneurosci.org Computational docking studies have proposed that denatonium, along with other agonists, binds within this pocket, with specific amino acid residues playing a critical role in the interaction. jneurosci.orgresearchgate.net For instance, in silico models of TAS2R10 show that denatonium's proposed docked conformation involves interactions with residues within this transmembrane region. researchgate.net The multispecificity of some bitter taste receptors, like TAS2R10, which can be activated by chemically diverse compounds such as strychnine (B123637) and parthenolide (B1678480) in addition to denatonium, is achieved through the utilization of different sub-pockets within the same binding site. jneurosci.orgresearchgate.net

Intracellular Signaling Cascades Mediated by Denatonium Compounds

Upon binding of denatonium to a TAS2R, a conformational change is induced in the receptor, which in turn activates an intracellular heterotrimeric G protein. The canonical signaling pathway for bitter taste transduction involves the G protein gustducin (B1178931). oup.comnih.gov The activation of gustducin leads to the dissociation of its α-subunit from the βγ-subunits.

The liberated βγ-subunits of the G protein then activate phospholipase C-β2 (PLC-β2). nih.govjneurosci.org PLC-β2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jneurosci.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. oup.comjneurosci.org This increase in intracellular calcium is a key event in the signaling cascade. oup.comnih.govjneurosci.org In some cells, this calcium signal can lead to the activation of the transient receptor potential cation channel subfamily M member 5 (TRPM5), resulting in cell depolarization and neurotransmitter release. mdpi.com

While the PLC-IP3 pathway is considered the dominant signaling cascade for denatonium, there is evidence for alternative or parallel pathways. jneurosci.org Some studies have suggested the involvement of phosphodiesterases (PDEs) and cyclic adenosine (B11128) monophosphate (cAMP). jneurosci.orgresearchgate.net In certain cell types, denatonium has been shown to decrease intracellular cAMP levels. mdpi.comresearchgate.net This suggests a dual mechanism where denatonium can modulate different second messenger systems to elicit a physiological response.

| Molecule | Role | Primary Effect |

|---|---|---|

| Denatonium | Agonist | Binds to and activates TAS2Rs |

| TAS2Rs | Receptor | Initiates the signaling cascade upon ligand binding |

| G protein (Gustducin) | Transducer | Activates downstream effectors upon receptor activation |

| PLC-β2 | Enzyme | Generates IP3 and DAG from PIP2 |

| IP3 | Second Messenger | Triggers calcium release from intracellular stores |

| Ca2+ | Second Messenger | Mediates various downstream cellular responses |

| cAMP | Second Messenger | Levels can be modulated by denatonium in some pathways |

Computational Modeling of Receptor-Ligand Dynamics and Structure-Activity Relationships

Computational modeling has become an invaluable tool for understanding the interactions between bitter compounds like denatonium and their receptors, especially given the challenges in crystallizing membrane-bound GPCRs. cibd.org.ukbiorxiv.org Homology modeling, which uses the known structures of related proteins as templates, has been employed to create three-dimensional models of various TAS2Rs. jneurosci.orgcibd.org.uk These models have been instrumental in identifying the putative binding pocket for denatonium and other agonists within the transmembrane domains. jneurosci.orgacs.org

Molecular docking simulations have been used to predict the binding poses of denatonium within the modeled receptor structures. jneurosci.orgacs.org These studies suggest that denatonium binds in a region analogous to the orthosteric binding site of other class A GPCRs. researchgate.net The models reveal specific amino acid residues that are likely to form hydrogen bonds, π-cation interactions, and other non-covalent interactions with the denatonium molecule, stabilizing the ligand-receptor complex. researchgate.net

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, have also benefited from computational approaches. Research on denatonium analogues has shown that bitterness is often retained even with significant structural modifications, suggesting a degree of promiscuity in receptor recognition. chemrxiv.org Computational models can help rationalize these observations by simulating how different analogues fit into the binding pocket and how their interactions with key residues affect receptor activation. For example, by comparing the docking scores and interaction patterns of a series of denatonium derivatives, researchers can gain insights into the structural features that are most critical for eliciting a bitter taste response.

Interfacial and Bulk Interactions in Material Science Applications

The properties of stearate (B1226849), the conjugate base of stearic acid, make it a valuable component in various material science applications. Its amphiphilic nature, consisting of a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head, allows it to modify interfaces and influence the bulk properties of materials, particularly polymers.

Adsorption and Surface Phenomena of Stearate Species

Adsorption is a surface phenomenon where molecules of a substance accumulate at the interface between two phases. wikipedia.orgdoubtnut.com Stearate species, due to their surfactant-like structure, readily adsorb at various interfaces, such as liquid-gas, liquid-liquid, and solid-liquid. iptsalipur.orgoup.com This adsorption alters the interfacial tension, which is the force that exists at the interface. iptsalipur.org For instance, the adsorption of stearic acid at the air-water interface can minimize the evaporation of water. researchgate.net

The adsorption of stearates onto solid surfaces is influenced by several factors, including the nature of the surface, the solvent, and the presence of other ions. utwente.nl On metal oxide surfaces, stearic acid can adsorb through interactions between its carboxyl group and the surface hydroxyl groups or metal cations. utwente.nl The efficiency of this adsorption can be affected by the solvent used and the concentration of the stearate. acs.org The formation of a self-assembled monolayer (SAM) of stearic acid on a substrate can significantly modify its surface properties, such as wettability. acs.org

The interaction of stearates at interfaces can be complex. For example, at an oil-water interface, the presence of cations like Ca2+ in the aqueous phase can lead to the formation of calcium stearate, which can then adsorb onto a solid substrate, altering its surface energy. utwente.nl

| Factor | Description | Effect on Adsorption |

|---|---|---|

| Surface Chemistry | The chemical composition and functional groups on the adsorbent surface. | Determines the nature and strength of interaction with the stearate headgroup. |

| Solvent | The liquid medium in which the stearate is dissolved. | Can compete with the stearate for adsorption sites and affect stearate solubility. |

| Concentration | The amount of stearate in the solution. | Adsorption generally increases with concentration up to a saturation point. |

| Presence of Ions | Cations in the solution can interact with the stearate. | Can lead to the formation of metal stearates with different adsorption characteristics. |

Microstructure and Homogeneity within Polymer Composites

In the field of polymer composites, stearates are often used as additives to improve processing and enhance the properties of the final material. One of their key roles is to act as a lubricant and a dispersing agent for fillers within the polymer matrix. up.ac.zamdpi.comscielo.br The addition of stearates can lead to a more homogeneous distribution of filler particles, which is crucial for achieving consistent and improved mechanical properties. mdpi.comresearchgate.net

The mechanism behind this improved dispersion lies in the ability of stearates to modify the surface of the filler particles. mdpi.comscielo.br The hydrophobic tails of the stearate molecules orient away from the filler surface and into the non-polar polymer matrix, effectively reducing the surface energy of the filler and making it more compatible with the polymer. mdpi.com This reduces the tendency of the filler particles to agglomerate and promotes their uniform dispersion. mdpi.comscielo.br

For example, studies on polyethylene (B3416737) (PE) composites have shown that coating inorganic fillers with stearic acid leads to a more uniform dispersion of the filler particles and smaller agglomerate sizes compared to composites with unmodified fillers. mdpi.com This improved homogeneity can result in enhanced mechanical properties, such as tensile strength and elongation at break. mdpi.com Similarly, in polyvinyl chloride (PVC) composites, the homogeneity of the filler distribution is a critical factor affecting the material's properties. researchgate.net The use of zinc stearate in combination with other additives has been shown to reduce the aggregation of components in the PVC matrix. researchgate.netmdpi.com

The presence of stearates can also influence the microstructure of the polymer itself. They can act as internal lubricants, reducing the friction between polymer chains and facilitating flow during processing. mdpi.comnih.gov This can lead to a more uniform and less stressed microstructure in the final product.

Modulation of Rheological Behavior in Polymer Matrices

The incorporation of denatonium compounds, often in conjunction with stearates, into polymer matrices can influence the material's flow and deformation characteristics. Research into anti-rodent polymer composites has provided insights into these rheological modifications. In studies involving polyvinyl chloride (PVC) composites, the addition of a mixture containing denatonium benzoate (B1203000) (DB) and zinc stearate (ZnSt) was found to have a slight reducing effect on thermo-mechanical and rheological properties. chemicalbook.comresearchgate.net

The stearate component itself is known to affect polymer rheology. Studies on vegetable oil-based polyesters have shown that the properties of fatty acid side chains, such as stearic acid (C18:0), influence the viscoelastic behavior of the polymer. rsc.org The degree of saturation in these side chains can alter the zero-shear viscosity and the glass transition temperature of the polymers. rsc.org The introduction of additives like stearates can improve flow behavior during processing. chalmers.se

Table 1: Effect of Denatonium Benzoate/Zinc Stearate on PVC Composite Rheology

| Rheological Property | Observation | Reference |

| Shear Storage Modulus (G′) | Reduction of ~30% compared to blank PVC. | chemicalbook.com, researchgate.net |

| Shear Loss Modulus (G″) | Reduction of ~43% compared to blank PVC. | chemicalbook.com, researchgate.net |

| Shear Viscosity (η) | Reduction of ~43% compared to blank PVC; shear-thinning behavior observed. | chemicalbook.com, researchgate.net, mdpi.com |

| Thermal Stability | Addition of DB/ZnSt at 1.96 wt% slightly reduces thermal stability. | chemicalbook.com, researchgate.net |

Biogeochemical Interactions and Environmental Transport Phenomena

Dynamics of Denatonium Compounds with Soil Matrices and Implications for Nutrient Mobility

When introduced into the environment, denatonium compounds can interact with soil matrices, potentially altering the equilibrium and mobility of essential nutrients. researchgate.netresearchgate.net A study assessing the impact of denatonium benzoate (DB) on two different soil types, Chernozem and Fluvisol, revealed significant effects on the mobility of various macro- and micronutrients. researchgate.netresearchgate.net The investigation utilized batch laboratory soil sorption experiments to evaluate these interactions. researchgate.netresearchgate.net

The results from the sorption experiment indicated that the addition of denatonium benzoate led to a decrease in the mobile forms of copper (Cu) and sulfur (S) in both Chernozem and Fluvisol soils. researchgate.netresearchgate.net Conversely, the same experiment showed an increase in the mobile forms of calcium (Ca) and manganese (Mn) in both soil types following the application of DB. researchgate.netresearchgate.net A "diffusive gradient in thin films" (DGT) experiment further corroborated the finding of increased mobile and available manganese in both soils treated with denatonium benzoate. researchgate.netresearchgate.net These findings suggest that the presence of denatonium compounds in soil can significantly influence the mobility of elements, with a particularly strong effect on increasing manganese mobility. researchgate.netresearchgate.net

The interaction mechanism of the denatonium cation with soil components is largely controlled by sorption processes. nih.gov Smectite clay minerals, which are common constituents of soil, are particularly effective at removing denatonium from solution. nih.govscience.gov Studies have shown that the uptake of denatonium by various smectite clays (B1170129) is rapid, with equilibrium being reached in under two minutes. nih.gov The process is believed to be a form of cation exchange. nih.gov

Table 2: Influence of Denatonium Benzoate on Nutrient Mobility in Different Soil Types

| Nutrient | Soil Type | Observed Change in Mobility | Reference |

| Calcium (Ca) | Chernozem & Fluvisol | Increased | researchgate.net, researchgate.net |

| Manganese (Mn) | Chernozem & Fluvisol | Significantly Increased | researchgate.net, researchgate.net |

| Copper (Cu) | Chernozem & Fluvisol | Decreased | researchgate.net, researchgate.net |

| Sulfur (S) | Chernozem & Fluvisol | Decreased | researchgate.net, researchgate.net |

| Iron (Fe) | Chernozem & Fluvisol | No significant change with DB | researchgate.net, researchgate.net |

Partitioning Behavior in Aqueous and Sediment Systems

The environmental fate and transport of a chemical are heavily influenced by its partitioning behavior between different environmental compartments, such as water, sediment, and organic carbon. nih.gov The partition coefficient (Kpc), defined as the ratio of the concentrations of a solute in two immiscible solvents at equilibrium, is a key parameter for this assessment. savemyexams.comepa.gov

For denatonium compounds, the primary interactions controlling their environmental fate occur with soil and sediment components. nih.govscience.gov The denatonium cation can enter the environment through accidental discharges, and its subsequent distribution is governed by sorption to minerals. nih.gov Smectite clays, a major component of sediment, act as efficient sinks for denatonium cations. nih.gov The sorption kinetics are rapid and are best described by a pseudo-second-order kinetic model. nih.gov The distribution coefficients for denatonium sorption onto clays have been shown to be negatively correlated with ionic strength, which is indicative of a cation exchange mechanism. nih.gov

The octanol-water partition coefficient (log Kₒw) is a widely used measure to predict the distribution of a substance between aqueous systems and organic matter, such as that found in sediment. A study focused on the sustainable synthesis of denatonium benzoate also determined its basic physicochemical parameters according to OECD guidelines. researchgate.net This research established the octanol-water partition coefficient for denatonium benzoate, providing a quantitative measure of its lipophilicity and tendency to partition from water into organic phases. researchgate.net

Table 3: Partitioning and Sorption Parameters for Denatonium

| Parameter | Value | System/Conditions | Reference |

| Octanol-Water Partition Coefficient (log Kₒw) | 1.3 | Denatonium Benzoate | researchgate.net |

| Sorption Capacity (g/m²) | 9.81 x 10⁵ | Denatonium on Synthetic mica montmorillonite (B579905) (Syn-1) | nih.gov |

| Sorption Capacity (g/m²) | 4.94 x 10⁴ | Denatonium on Wyoming montmorillonite (SWy-2) | nih.gov |

| Sorption Equilibrium Time | < 2 minutes | Denatonium on various smectite clays at 305K | nih.gov |

Formulation Science and Material Integration Strategies for Denatonium Stearate Analogues

Development of Polymer Composites for Aversive Properties

The incorporation of denatonium (B1200031) stearate (B1226849) and its analogues into polymer composites is a key strategy for imparting aversive characteristics to finished products, deterring unwanted ingestion or gnawing by animals and humans. The choice of polymer and the integration methodology are critical to ensure a homogenous dispersion and long-term effectiveness of the bitterant.

Polybutylene succinate (PBS) is a biodegradable polyester that is gaining traction as an environmentally friendly alternative to conventional plastics. The integration of aversive agents into PBS is of significant interest for applications such as biodegradable packaging and agricultural films.

Research into the development of anti-gnawing biopolymer composites has explored the incorporation of denatonium benzoate (B1203000), a close analogue of denatonium stearate, into PBS formulations. In these studies, denatonium benzoate is often premixed with zinc stearate before being compounded with PBS. This approach aims to create a masterbatch that can be easily and uniformly dispersed within the polymer matrix during melt processing.

The inclusion of the denatonium benzoate/zinc stearate mixture has been observed to influence the thermal and rheological properties of the PBS composite. Specifically, a reduction in both thermal stability and melt viscosity has been noted. researchgate.net These changes are important considerations for the manufacturing process, as they may necessitate adjustments to processing parameters to ensure the final product meets the required performance standards.

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer in a vast array of applications, from construction materials to consumer goods. The addition of aversive agents to PVC can prevent damage from rodents and accidental ingestion by children.

Denatonium benzoate has been shown to be soluble in molten flexible PVC. google.com This solubility is a crucial factor for achieving a uniform distribution of the aversive agent throughout the polymer at a molecular level, which is essential for consistent aversive properties in the final product. The dissolution of denatonium benzoate may be facilitated by the presence of plasticizers, which are common additives in flexible PVC formulations.

The concentration of the denatonium compound in the PVC blend is a critical parameter. At lower concentrations (e.g., 0.2 grams per 100 grams of PVC), the aversive effect may be insufficient to deter gnawing. google.com However, at higher concentrations (e.g., 2.5 grams per 100 grams of PVC), a significant deterrent effect is observed. google.com It is important to note that at these higher concentrations, changes in the physical properties of the PVC, such as becoming sticky and emitting an acrid odor, have been reported. google.com This indicates that there is a practical limit to the concentration that can be used without negatively impacting the desired characteristics of the PVC material.

To enhance the aversive efficacy and optimize the performance of polymer composites, denatonium compounds are often used in conjunction with co-additives. These co-additives can provide a multimodal aversive experience or improve the processing and stability of the polymer blend.

In studies involving PBS composites, denatonium benzoate has been used in combination with capsicum oleoresin (the active component of chili peppers) and zinc stearate. researchgate.net This combination creates a dual aversive system, where denatonium provides an intensely bitter taste and capsicum oleoresin imparts a burning sensation. Zinc stearate in this context can act as a processing aid and a thermal stabilizer for the polymer.

Research has shown that the combination of these additives can have a complex effect on the final properties of the PBS composite. While the denatonium benzoate/zinc stearate mixture was found to decrease thermal and rheological properties, the addition of silica-impregnated capsicum oleoresin was observed to improve these same properties. researchgate.net This suggests a potential for synergistic interactions where the negative effects of one additive can be counteracted by another, leading to a final product with both effective aversive properties and desirable physical characteristics.

Controlled Release Technologies through Microencapsulation

Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties. In the context of this compound, microencapsulation can be employed to control its release, mask its taste in certain applications, and protect it from degradation during processing.

The design of a microencapsulation system for a bitterant like this compound involves the careful selection of a coating material that is compatible with the active agent and provides the desired release characteristics. Stearate-based materials, such as stearic acid and various waxes, are attractive candidates for this purpose due to their hydrophobic nature and GRAS (Generally Recognized as Safe) status in many applications. wjarr.com

Common techniques for creating these microcapsules include spray chilling/cooling, fluidized bed coating, and extrusion. wjarr.com In spray chilling, a molten mixture of the bitterant and the stearate-based coating is atomized into a cool air stream, causing the droplets to solidify into microcapsules. Fluidized bed coating involves spraying the molten coating material onto particles of the bitterant that are suspended in an upward-moving air stream.

The choice of fabrication method and the specific composition of the stearate-based coating can be tailored to achieve a desired particle size, coating thickness, and payload of the this compound. These parameters, in turn, will influence the release profile of the bitterant.

The effectiveness of a microencapsulated aversive agent is largely determined by its release kinetics, which describe the rate at which the active substance is liberated from the capsule. The release of this compound from a stearate-based microcapsule is expected to be influenced by a variety of environmental factors.

The release mechanism is often diffusion-controlled, where the bitterant gradually leaches out of the coating matrix. researchgate.net The rate of diffusion can be affected by:

Temperature: Higher temperatures can increase the molecular motion and potentially soften the stearate coating, leading to a faster release rate.

pH: While stearate coatings are generally stable across a range of pH values, extreme pH conditions could potentially affect the integrity of the coating and alter the release profile. nu.edu.kz

Mechanical Abrasion: In applications where the material is subject to wear and tear, the physical breakdown of the microcapsules can lead to a more rapid release of the this compound.

Mathematical models, such as the Higuchi and Korsmeyer-Peppas models, are often used to analyze the release profiles and elucidate the underlying release mechanisms. Understanding these kinetics is crucial for designing microencapsulated systems that provide a sustained aversive effect over the desired lifespan of the product.

Role of Stearates in Industrial Formulations (Beyond Aversion)

While the denatonium cation is known for its aversive properties, the stearate anion in this compound analogues possesses functionalities inherent to other metallic and alkali stearates. These compounds are widely integrated into industrial formulations for reasons entirely separate from taste modification. Their utility stems from the physicochemical properties of the long-chain fatty acid, stearic acid. The metallic salts of stearic acid, known as metallic stearates, serve critical roles as processing aids, stabilizers, and property modifiers in a multitude of complex material systems. nimbasia.com

Functionality as Lubricants and Mold Release Agents in Polymer Processing

In the polymer industry, metallic stearates such as zinc stearate and calcium stearate are indispensable processing aids that function as both lubricants and mold release agents. nimbasia.complatinumindustriesltd.com Their primary role is to reduce friction and prevent adhesion during high-temperature and high-pressure processing operations like extrusion and injection molding. goldstab.comsakhainternational.com

As lubricants , stearates can function in two ways:

Internal Lubricants: They reduce the friction between polymer chains, which lowers the melt viscosity and improves flow characteristics. This facilitates smoother processing and enables higher production speeds. nimbasia.comtldvietnam.com

External Lubricants: They migrate to the surface of the polymer melt, forming a film between the polymer and the hot metal surfaces of processing equipment (e.g., extruder barrels, molds). This prevents the polymer from sticking to the machinery. tldvietnam.com

As mold release agents , stearates are applied to mold surfaces or incorporated directly into the plastic or rubber formulation. cjspvc.com They form a thin, non-stick layer on the mold, which allows for the easy and clean release of the finished part. goldstab.comchembridgesgroup.com This action minimizes surface defects, reduces cycle times, and prolongs the life of the mold. chembridgesgroup.com Zinc stearate, for instance, creates a hydrophobic, low-energy barrier that resists adhesion. chembridgesgroup.com

Different stearates are selected based on the specific polymer and processing conditions. Calcium stearate is widely used in the production of Polyvinyl Chloride (PVC), polypropylene, and polyethylene (B3416737). platinumindustriesltd.comgoldstab.com Zinc stearate is often the choice for polyolefins, polystyrene, and rubber applications due to its excellent lubricity and heat stability. akrochem.comchempoint.com

Table 1: Application of Metallic Stearates as Lubricants and Mold Release Agents in Various Polymers

| Metallic Stearate | Polymer System(s) | Primary Function(s) | Key Benefits |

| Calcium Stearate | PVC, Polypropylene (PP), Polyethylene (PE) goldstab.comchempoint.com | Internal/External Lubricant, Mold Release Agent, Acid Scavenger akrochem.combaerlocher.com | Improves melt flow, prevents adhesion, enhances thermal stability. platinumindustriesltd.comtldvietnam.com |

| Zinc Stearate | Polystyrene (PS), Polyolefins, Rubber, Polyurethane chembridgesgroup.comchempoint.com | Internal/External Lubricant, Mold Release Agent sakhainternational.comakrochem.com | Reduces friction, ensures clean mold release, improves surface finish. tldvietnam.comcjspvc.com |

| Aluminum Stearate | Polycarbonate, Vinyl Plastigels chempoint.com | Lubricant, Gelling Plasticizer chempoint.com | Provides water repellence and good thermal stability. chempoint.com |

| Magnesium Stearate | Thermoplastics, Thermosets baerlocher.com | Lubricant, Release Agent baerlocher.com | Improves free-flowing properties of powders. baerlocher.com |

Emulsification and Stabilization in Multi-component Chemical Systems

Stearates, particularly those of alkali metals like sodium stearate and potassium stearate, are effective surfactants used for emulsification and stabilization. nbinno.comnbinno.com An emulsion is a mixture of two or more immiscible liquids (like oil and water). Emulsifiers are compounds that help to mix these liquids and keep them from separating.

The stearate molecule has a dual nature:

A long, hydrophobic (water-repelling) hydrocarbon tail (from the stearic acid).

A hydrophilic (water-attracting) carboxylate head.

This structure allows stearates to position themselves at the oil-water interface, reducing the interfacial tension and allowing the liquids to mix. They form a stable barrier around the droplets of the dispersed phase, preventing them from coalescing, which stabilizes the emulsion. nbinno.com

In various industrial chemical systems, this property is crucial. Calcium stearate, for example, is used as a stabilizer and emulsifier in processed foods and as a texture-enhancing thickening agent in creams and ointments. chembridgesgroup.comcelluloseankit.com Potassium stearate is a key emulsifier that prevents oil and water components from separating in cosmetic formulations like lotions and creams, contributing to their smooth consistency and extending shelf life. nbinno.com Similarly, sodium stearate is a primary component in many soaps for its ability to emulsify oils and dirt. nbinno.com This stabilizing function is vital for maintaining the texture, consistency, and longevity of many formulated products. goldstab.com

Table 2: Functional Roles of Stearate Emulsifiers and Stabilizers

| Stearate Compound | Typical Application Areas | Primary Function | Mechanism of Action |

| Sodium Stearate | Soaps, Creams, Lotions nbinno.com | Emulsifier, Stabilizer, Thickener nbinno.com | Reduces interfacial tension between oil and water phases, preventing separation. nbinno.com |

| Potassium Stearate | Cosmetics, Food Products, Rubber/Plastics nbinno.com | Emulsifier, Stabilizer, Lubricant nbinno.com | Blends oil and water-based ingredients, extending shelf life and maintaining consistency. nbinno.com |

| Calcium Stearate | Pharmaceuticals, Food, Cosmetics celluloseankit.com | Stabilizer, Emulsifier, Anti-caking Agent chembridgesgroup.comcelluloseankit.com | Enhances consistency in emulsions and suspensions; prevents clumping in powders. chembridgesgroup.comcelluloseankit.com |

Rheology Modification in Coatings, Paints, and Adhesives

Rheology is the study of the flow of matter. In the context of coatings, paints, and adhesives, controlling rheology is critical for product performance, from storage to application and film formation. specialchem.com Rheology modifiers, or thickeners, are additives used to adjust the viscosity and flow properties of these systems. specialchem.comhmroyal.com

Stearate-based additives can be used to influence the rheological behavior of both solvent-borne and water-borne formulations. texochem.com They help to:

Prevent Settling: During storage and transport, they create a network structure within the liquid that suspends pigments and fillers, preventing them from settling at the bottom of the container. specialchem.comhmroyal.com

Control Sag: When a coating is applied to a vertical surface, rheology modifiers increase the viscosity at low shear (i.e., after application), preventing the paint from dripping or sagging. hmroyal.comborchers.com This property is often described as thixotropy—a shear-thinning behavior where the product flows easily during application (high shear) but thickens once the shear is removed. hmroyal.com

Optimize Application: They adjust the viscosity to be ideal for the chosen application method, whether it be brushing, rolling, or spraying, ensuring a uniform film thickness and minimizing splattering. specialchem.comborchers.com

For example, zinc stearates are used in paints and coatings for pigment suspension and to improve matting. baerlocher.com Other modified additives, like organoclays, which are sometimes modified with stearate-based compounds, provide shear-thinning properties and fast viscosity recovery for excellent sag and slump control in paints and adhesives. specialchem.comtexochem.com By carefully selecting a rheology modifier, formulators can achieve the desired balance of properties for ease of use, stability, and final appearance. specialchem.com

Environmental Fate, Transport, and Degradation Pathways of Denatonium Compounds

Environmental Occurrence and Persistence Assessment

Recent studies have identified denatonium (B1200031) as a ubiquitous contaminant in aquatic environments, primarily originating from wastewater. researchgate.net Its widespread use in consumer products leads to its continuous introduction into the wastewater stream.

Denatonium has been consistently detected in the effluents of wastewater treatment plants (WWTPs) and in surface waters that receive this effluent. nih.govrivm.nl One study in Baden-Württemberg, Germany, found denatonium in 100% of the 22 WWTP effluents sampled, indicating its widespread presence. researchgate.net Concentrations in WWTP effluents can reach up to 341 nanograms per liter (ng/L). nih.govresearchgate.net Consequently, denatonium is also found in rivers and other surface water bodies. For instance, in the Ammer river in Germany, concentrations up to 195 ng/L have been recorded in wastewater-impacted areas. nih.govresearchgate.net Retrospective analyses of samples from Italy and Switzerland further confirm the international occurrence of denatonium as an anthropogenic water contaminant. nih.govherts.ac.uk Conventional wastewater treatment processes appear to have limited effectiveness in removing denatonium. rivm.nlherts.ac.uk

Table 1: Reported Concentrations of Denatonium in Aquatic Environments

| Sample Type | Location | Concentration (ng/L) |

| WWTP Effluent | Baden-Württemberg, Germany | up to 341 |

| WWTP Effluent | Italy | Detected |

| WWTP Effluent | Switzerland | Detected |

| Surface Water (Ammer River) | Germany | up to 195 |

| Surface Water | General | up to 400 |

This table presents a summary of reported denatonium concentrations in various aquatic environments, primarily from studies on denatonium benzoate (B1203000).

The detection of denatonium in numerous WWTP effluents and surface waters, coupled with the absence of its degradation products, points to its persistent nature in the environment. researchgate.netsae.org Studies suggest that denatonium degradation is negligible under typical environmental conditions. researchgate.netsae.org Denatonium benzoate is considered moderately persistent in soil and may also persist in water under certain conditions. publications.gc.ca One study reported a soil phototransformation half-life of 235 days for denatonium benzoate. google.com In water, its persistence is influenced by factors such as pH, with phototransformation half-lives ranging from 15 days at pH 5 to being stable at pH 9. publications.gc.ca

Abiotic Transformation Processes

Abiotic processes, particularly photodegradation, play a role in the transformation of denatonium in the environment. However, these processes may not be sufficient for its complete removal.

Direct photodegradation of denatonium is not considered a significant removal pathway. researchgate.net However, indirect photodegradation, facilitated by other substances in the water, can lead to its transformation. researchgate.netgoogle.com Research has identified several transformation products (TPs) resulting from the indirect photodegradation of denatonium. nih.gov The primary mechanisms involved in this process are amide hydrolysis, hydroxylation, N-dealkylation, and N-dearylation. nih.govrivm.nl Anodic oxidation experiments, which can mimic some environmental degradation pathways, have been used to identify potential TPs. nih.gov While several TPs have been identified in laboratory settings, lidocaine (B1675312) is the only one that has been detected in WWTP effluents and surface waters. nih.govsae.org However, its presence is likely due to its use as a local anesthetic rather than as a degradation product of denatonium. nih.govsae.org Advanced water treatment techniques like ozonation have shown some effectiveness, with one study reporting a 74% removal of the initial denatonium load from wastewater. sae.orgresearchgate.net This process, however, led to the formation of at least two polar transformation products. sae.orgresearchgate.net

Table 2: Identified Transformation Products of Denatonium from Photodegradation Experiments

| Transformation Pathway | Identified Transformation Products |

| Amide Hydrolysis | Lidocaine |

| Hydroxylation | Hydroxylated Denatonium |

| N-dealkylation | N-dealkylated Denatonium |

| N-dearylation | N-dearylated Denatonium |

This table summarizes the main transformation products of denatonium identified in laboratory photodegradation studies.

Biotic Degradation Mechanisms

The available evidence suggests that denatonium is not readily biodegradable. mdpi.com Studies on the biodegradability of denatonium benzoate have indicated that any observed biodegradation is likely attributable to the benzoate portion of the molecule. mdpi.com Research investigating denatonium chloride in a Semi-Continuous Activated Sludge (SCAS) test and a modified Sturm CO2 Production Test found that the denatonium ion was not removed through microbial degradation or adsorption onto sludge solids. mdpi.com The intact denatonium ion was confirmed in the test effluents after treatment. mdpi.com Furthermore, microbial inhibition tests have shown that denatonium is not toxic to microorganisms in activated sludge at concentrations ranging from 1 to 150 mg/L, which suggests that its persistence is not due to toxicity to the microbial communities that would otherwise degrade it. mdpi.com

Assessment of Biodegradation Potential in Soil and Aquatic Microcosms

Microcosm studies are a valuable tool for assessing the environmental fate of chemicals by simulating natural ecosystems in a controlled laboratory setting. aidic.itresearchgate.net These studies allow researchers to evaluate the potential for natural attenuation of contaminants by native microbial communities. aidic.it For denatonium, such studies would be crucial to definitively determine its biodegradation potential in different environmental compartments like soil and water.

Table 1: Biodegradation Potential of Denatonium Compounds

| Compound/Component | Biodegradation Potential | Source |

| Denatonium Cation | Low / Not readily biodegradable | researchgate.net |

| Stearate (B1226849) Anion | Readily biodegradable | General Knowledge |

| Denatonium in WWTPs | Negligible removal | uni-tuebingen.deuni-tuebingen.de |

This table provides an interactive summary of the biodegradation potential. Click on the headers to sort the data.

Characterization of Biotransformation Pathways and Metabolites

The biotransformation of a compound refers to the chemical alterations it undergoes due to the metabolic activity of organisms, primarily microorganisms. medcraveonline.comwikipedia.org For denatonium, direct evidence of biotransformation pathways from microbial studies is scarce. However, abiotic degradation studies, such as photodegradation and electrochemical degradation, have been used to identify putative biotic transformation products. researchgate.netnih.gov

These studies suggest several potential transformation pathways for the denatonium cation: uni-tuebingen.deresearchgate.netnih.gov

Amide Hydrolysis: Cleavage of the amide bond, which is a predicted microbial transformation process for denatonium. uni-tuebingen.de

Hydroxylation: The addition of a hydroxyl group to the molecule.

N-dealkylation: The removal of an alkyl group from the nitrogen atom.

N-dearylation: The removal of an aryl group from the nitrogen atom.

Indirect photodegradation of denatonium has been shown to produce seven transformation products through these mechanisms. uni-tuebingen.denih.gov Anodic oxidation, another method to simulate metabolic pathways, resulted in ten different products, including those observed from photodegradation. nih.gov

Advanced Environmental Remediation and Water Treatment Technologies

Given the persistence of denatonium in conventional wastewater treatment, advanced remediation technologies are necessary for its effective removal from water sources. Advanced Oxidation Processes (AOPs) are a promising set of technologies that rely on the generation of highly reactive species, such as hydroxyl radicals, to oxidize and degrade recalcitrant organic pollutants. mdpi.comresearchgate.net

Efficacy of Ozonation and Other Advanced Oxidation Processes for Denatonium Removal

Ozonation

Ozonation has been identified as an effective advanced treatment technique for the removal of denatonium from wastewater. uni-tuebingen.denih.govresearchgate.net Studies have demonstrated that ozonation can remove up to 74% of the initial denatonium load. uni-tuebingen.denih.govresearchgate.net